4-Methyl-2,5,6-triphenylpyrimidine
Description
Properties
CAS No. |
52602-64-9 |
|---|---|
Molecular Formula |
C23H18N2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-methyl-2,5,6-triphenylpyrimidine |
InChI |
InChI=1S/C23H18N2/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)25-23(24-17)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
VYBKMFDYJVQGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Method Overview
One of the most effective approaches for synthesizing polysubstituted pyrimidines employs electrophilic activation of amides, followed by alkyne incorporation and cyclization. This method, particularly effective for preparing related compounds such as 5-Methyl-2,4,6-triphenylpyrimidine, can be adapted for the synthesis of 4-Methyl-2,5,6-triphenylpyrimidine by adjusting reaction parameters and reagent selection.
Detailed Procedure
The procedure begins with the activation of a secondary amide using trifluoromethanesulfonic anhydride (Tf2O) in the presence of 2-iodopyridine. This activation generates a reactive nitrilium ion intermediate that subsequently undergoes addition of an alkyne component. When appropriately substituted alkynes are employed, the reaction proceeds with high regioselectivity, leading to the desired substitution pattern.
Synthetic Protocol:
- To a solution of secondary amide (0.6 mmol, 3 equiv) and 2-iodopyridine (3 equiv) in 1,2-dichloroethane (3 mL), add Tf2O (3 equiv) dropwise at 0°C
- Stir the reaction mixture for 15 minutes at 0°C
- Add the appropriate phenylacetylene derivative (1 equiv) and warm the mixture to 90°C
- Maintain stirring at 90°C for 18 hours
- Cool to room temperature and quench with saturated aqueous NaHCO3 solution (3 mL)
- Continue stirring for 1 hour, then extract the aqueous layer with dichloromethane
- Dry the combined organic layers over MgSO4, filter, and remove solvent under reduced pressure
- Purify the crude residue by flash column chromatography using heptane as eluent
For the synthesis of this compound specifically, a phenylacetylene bearing appropriate substituents must be selected to ensure the methyl group is positioned at C-4 of the final pyrimidine ring.
Mechanistic Considerations
The reaction proceeds through the following mechanism:
- Activation of the secondary amide to form nitrilium ion intermediate (RI-1)
- Stabilization by 2-iodopyridine to generate intermediate RI-2
- Addition of alkyne to create vinyl cation RI-3
- Interception by nitrile to form intermediate RI-4
- Cyclization to pyrimidinium ion RI-5
- Elimination of leaving group to yield the pyrimidine product
This mechanistic pathway allows for the controlled construction of the pyrimidine core with the desired substitution pattern.
Metal-Free Synthesis Approach Using Amidines
Methodology Overview
A highly efficient metal-free synthesis of polysubstituted pyrimidines has been developed using amidines and α,β-unsaturated ketones. This approach offers significant advantages in terms of mild reaction conditions and environmental sustainability.
Detailed Synthetic Protocol
The synthesis involves two key steps: (1) the formation of a dihydropyrimidine intermediate through the reaction of benzamidine with chalcone derivatives, and (2) subsequent photocatalytic oxidation to yield the fully aromatized pyrimidine.
Procedure:
- Dissolve benzamidine hydrochloride (0.10 mmol), appropriately substituted chalcone (0.20 mmol), and K2CO3 (0.10 mmol) in DMSO (4.0 mL)
- Stir the mixture at 50°C for 3-4 hours until complete consumption of benzamidine (monitor by TLC)
- Add Eosin Y photocatalyst (0.0025 mmol, 2.5 mol%)
- Irradiate the mixture under four 23W CFLs at 40°C for 1 hour
- Dilute with deionized water (10 mL) and extract with ethyl acetate (3 × 20 mL)
- Combine organic phases, dry over Na2SO4, filter, and concentrate under vacuum
- Purify by silica gel chromatography using ethyl acetate/petroleum ether (0.5:100)
To prepare this compound specifically, a chalcone bearing appropriate substituents must be employed to ensure proper regiocontrol.
Optimization Parameters
Extensive optimization studies have been conducted to determine the optimal reaction conditions for this transformation. The key parameters affecting reaction efficiency are summarized in Table 1.
Table 1. Optimization of Reaction Conditions for Metal-Free Pyrimidine Synthesis
| Entry | Photocatalyst (mol%) | Base | Solvent | Light Source | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Eosin Y (5) | K2CO3 | DMF | 23W CFLs | 35 | 5 | 21 |
| 2 | Eosin Y (5) | K2CO3 | DMF | 23W CFLs | 40 | 6 | 36 |
| 3 | Eosin Y (5) | K2CO3 | DMF | 23W CFLs | 45 | 5 | 47 |
| 4 | Eosin Y (5) | K2CO3 | DMF | 23W CFLs | 50 | 4 | 56 |
| 5 | Eosin Y (5) | K2CO3 | DMF | 23W CFLs | 55 | 4 | 51 |
| 6 | Eosin Y (5) | KOH | DMF | 23W CFLs | 50 | 4.5 | 57 |
| 7 | Eosin Y (2.5) | K2CO3 | DMSO | 23W CFLs | 50 | 4 | 75 |
| 8 | Eosin Y (2.5) | K2CO3 | DMSO | 23W CFLs | 50 | 4+1* | 81 |
| 9 | Eosin Y (2.5) | K2CO3 | DMSO | No light | 50 | 4.5 | 17 |
*4 hours for dihydropyrimidine formation, 1 hour for photocatalytic oxidation
As demonstrated in Table 1, optimal conditions include using DMSO as solvent, K2CO3 as base, 2.5 mol% Eosin Y as photocatalyst, and a two-stage heating/irradiation protocol.
Condensation-Based Pyrimidine Synthesis
Method Description
The condensation of activated methylene compounds with amidines represents one of the classical approaches to pyrimidine synthesis. For this compound preparation, a modified version of this methodology can be employed.
General Procedure
This method involves the condensation of benzamidine derivatives with appropriately substituted chalcones, followed by cyclization and oxidation of the resulting dihydropyrimidine intermediate.
Procedure:
- Prepare the required chalcone by aldol condensation of acetophenone derivatives with benzaldehyde derivatives:
a. To a solution of appropriate ketone (25 mmol) and aldehyde (30 mmol) in ethanol (15 mL), add aqueous sodium hydroxide (25 mL, 2.5 M) dropwise at 0°C
b. Stir at room temperature until reaction completion (monitored by TLC)
c. Filter the precipitate and recrystallize from methanol - Conduct base-promoted condensation between the chalcone and benzamidine:
a. React benzamidine hydrochloride with the chalcone in the presence of a suitable base
b. Isolate the resulting dihydropyrimidine intermediate - Promote oxidation to the fully aromatized pyrimidine:
a. Treat the dihydropyrimidine with an oxidizing agent or under aerobic conditions
b. Purify the final product by recrystallization or column chromatography
For this compound synthesis, carefully selected starting materials must be used to ensure the correct placement of the methyl and phenyl substituents.
Alternative Synthetic Approaches
2H-Azirine-Based Synthesis
An alternative approach utilizing 2-alkoxy-2H-azirines has been developed for the synthesis of related pyrimidine derivatives. This method could be adapted for this compound preparation.
Procedure Summary:
- In a Schlenk tube, combine 2-alkoxy-2H-azirine (0.20 mmol), ketoxime acetate (0.24 mmol), and CuCl (20 mol%, 4.0 mg) in N-methylpyrrolidone (2 mL)
- Stir at 80°C under argon atmosphere until reaction completion (monitored by TLC)
- Cool to room temperature, extract with ethyl acetate (20 mL), and wash with brine (20 mL)
- Dry the organic layer over Na2SO4, concentrate, and purify by flash chromatography
Dimethyl Malonate-Based Synthesis
A two-component approach using dimethyl malonate and acetamidine hydrochloride can be employed to construct the pyrimidine core, which can then be further functionalized to access this compound.
Procedure:
- Add methyl alcohol to a reaction vessel and cool in an ice bath
- Add sodium methoxide with stirring until dissolution is complete
- Add dimethyl malonate and acetamidine hydrochloride, remove the ice bath, and warm to 18-25°C
- React for 3-5 hours, then remove methanol by vacuum distillation
- Add water, adjust pH to 1-2, and stir at 0°C for 3-5 hours to crystallize the product
- Filter, wash with ice water followed by cold methanol, and dry to obtain the pyrimidine core
Comparative Analysis of Synthetic Methods
Efficiency Comparison
The various methods for preparing this compound and related compounds differ in terms of yield, reaction conditions, and resource requirements. Table 2 presents a comparative analysis of these methods.
Table 2. Comparison of Different Synthetic Approaches
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amide Activation | Tf2O, 2-Iodopyridine | 90°C, 18h | 83* | High yield, robust | Harsh conditions, sensitive reagents |
| Metal-Free Synthesis | Benzamidine, Chalcone, Eosin Y | 50°C, 4h + 40°C, 1h | 80** | Mild conditions, photocatalysis | Requires specialized equipment |
| Condensation | Benzamidine, Chalcone | Base-promoted | Variable | Simple procedure | Lower regioselectivity |
| 2H-Azirine Method | 2H-Azirine, Ketoxime acetate | 80°C, CuCl | Variable | Versatile, efficient | Specialized starting materials |
| Dimethyl Malonate | Dimethyl malonate, Acetamidine | 18-25°C, 3-5h | 86* | Simple procedure, high yield | Requires subsequent functionalization |
*Yield reported for 5-Methyl-2,4,6-triphenylpyrimidine
Yield reported for 2,4,6-triphenylpyrimidine
* Yield reported for 4,6-dihydroxy-2-methylpyrimidine
Scalability Considerations
When considering scalability for industrial or large-scale applications, several factors must be evaluated:
Safety : The amide activation method requires handling potentially hazardous reagents like Tf2O, while the metal-free approach uses more benign conditions.
Equipment Requirements : The metal-free method requires photochemical equipment, which might be challenging to scale up, whereas conventional heating methods are more readily adaptable.
Cost Efficiency : The dimethyl malonate approach uses relatively inexpensive starting materials, making it more cost-effective for larger-scale production.
Environmental Impact : The metal-free approach generally has a lower environmental footprint but may consume more energy due to prolonged irradiation.
Spectroscopic Characterization
For the identification and characterization of this compound, several spectroscopic techniques are employed. The expected spectral data for this compound would include:
1H NMR (600 MHz, CDCl3) : Expected signals would include aromatic protons from the three phenyl rings (δ 7.4-8.7 ppm) and a singlet for the methyl group (approximately δ 2.4-2.6 ppm).
13C NMR (151 MHz, CDCl3) : Characteristic signals would include aromatic carbons (δ 127-139 ppm), pyrimidine carbons (δ 160-167 ppm), and the methyl carbon (δ 17-20 ppm).
HRMS (ESI+) : The expected [M+H]+ for C23H19N2 would be around m/z 323.1543.
IR Spectrum : Characteristic bands would include aromatic C-H stretching (3050-3030 cm-1) and C=N stretching (1600-1550 cm-1).
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,5,6-triphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methyl-2,5,6-triphenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methyl-2,5,6-triphenylpyrimidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
4-Methyl-6-phenylpyrimidin-2-amine (C₁₁H₁₁N₃)
- Structure : A pyrimidine ring with a methyl group at position 4, a phenyl group at position 6, and an amine at position 2.
- Key Differences : Lacks the additional phenyl groups at positions 2 and 5 present in the target compound.
- Properties : Crystallizes with two distinct conformers due to variable dihedral angles (29.41° and 46.32°) between the phenyl and pyrimidine rings, suggesting steric flexibility. Applications include pesticide synthesis and supramolecular chemistry .
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (C₁₇H₁₈N₂O₅S)
- Structure : A tetrahydropyrimidine core with a phenyl group at position 4, a thiophene group at position 6, and ketone groups at positions 2 and 4.
- Key Differences : The saturated pyrimidine ring and thiophene substituent contrast with the fully aromatic, triphenyl-substituted target compound.
- Properties : Exhibits hydrogen bonding (IR absorption at 3420 cm⁻¹ for NH) and higher polarity due to ketone groups. Used in pharmaceutical intermediates .
2,4-Dihydroxy-5,6-dimethylpyrimidine (C₆H₈N₂O₂)
- Structure : A dihydroxy pyrimidine with methyl groups at positions 5 and 5.
- Key Differences : Hydroxyl groups and lack of aromatic substituents distinguish it from the hydrophobic, triphenyl-substituted target compound.
- Properties : High solubility in polar solvents due to hydroxyl groups. Used in nucleic acid analog synthesis .
Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings and Limitations
- Steric Effects : The triphenyl substitution in this compound likely introduces significant steric hindrance, reducing reactivity compared to less-substituted analogs like 4-Methyl-6-phenylpyrimidin-2-amine .
- Thermal Stability: Compounds with aromatic substituents (e.g., phenyl groups) generally exhibit higher melting points than hydroxyl- or thiophene-containing derivatives, as seen in 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (m.p. 142–144°C) vs.
- Data Gaps : Direct experimental data on the target compound’s crystallography, solubility, and bioactivity are absent in the provided evidence, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
